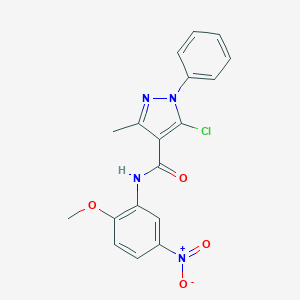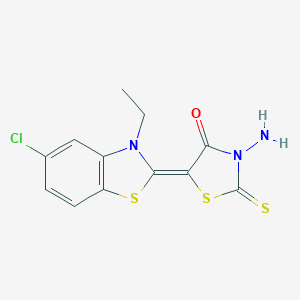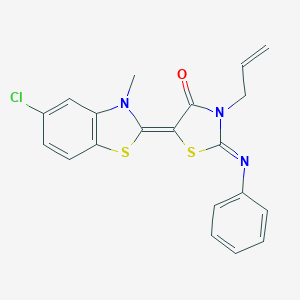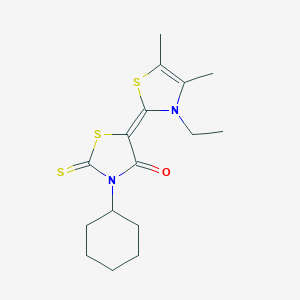![molecular formula C16H21ClN2OS B415419 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide](/img/structure/B415419.png)
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzylsulfanyl group, an acetic acid moiety, and a cycloheptylidene-hydrazide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Chloro-benzylsulfanyl-acetic acid: This step involves the reaction of 2-chlorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 2-chloro-benzylsulfanyl-acetic acid.
Formation of Cycloheptylidene-hydrazide: Cycloheptanone is reacted with hydrazine hydrate to form cycloheptylidene-hydrazide. This reaction is typically carried out in ethanol under reflux conditions.
Coupling Reaction: The final step involves the coupling of 2-chloro-benzylsulfanyl-acetic acid with cycloheptylidene-hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the chloro and sulfanyl groups can interact with cellular membranes, affecting membrane integrity and function. These interactions result in the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
(2-Chloro-benzylsulfanyl)-acetic acid hydrazide: Lacks the cycloheptylidene group, resulting in different biological activities.
(2-Chloro-benzylsulfanyl)-acetic acid methyl ester: Contains a methyl ester group instead of the hydrazide group, leading to variations in reactivity and applications.
Cycloheptylidene-hydrazide derivatives: Compounds with similar hydrazide groups but different substituents on the benzylsulfanyl moiety.
Uniqueness
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the chloro, sulfanyl, and hydrazide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C16H21ClN2OS |
|---|---|
分子量 |
324.9g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylsulfanyl]-N-(cycloheptylideneamino)acetamide |
InChI |
InChI=1S/C16H21ClN2OS/c17-15-10-6-5-7-13(15)11-21-12-16(20)19-18-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11-12H2,(H,19,20) |
InChI 键 |
BJZWUGCDCICJQL-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)CSCC2=CC=CC=C2Cl)CC1 |
规范 SMILES |
C1CCCC(=NNC(=O)CSCC2=CC=CC=C2Cl)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-4,4-dimethyl-2-phenyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B415336.png)
![8-methoxy-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415338.png)

![5-(3,4-dichlorophenyl)-1-(3-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415342.png)
![2-[(E)-2-(3-nitrophenyl)ethenyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B415343.png)
![ethyl {4-[5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B415345.png)
![(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415346.png)

![3-butyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B415348.png)
![Methyl 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B415349.png)

![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B415353.png)

![N-benzyl-N-(2-furylmethyl)-N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amine](/img/structure/B415359.png)
